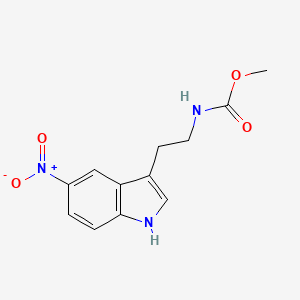

Methyl (2-(5-nitro-1H-indol-3-yl)ethyl)carbamate

CAS No.: 88369-05-5

Cat. No.: VC15925787

Molecular Formula: C12H13N3O4

Molecular Weight: 263.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88369-05-5 |

|---|---|

| Molecular Formula | C12H13N3O4 |

| Molecular Weight | 263.25 g/mol |

| IUPAC Name | methyl N-[2-(5-nitro-1H-indol-3-yl)ethyl]carbamate |

| Standard InChI | InChI=1S/C12H13N3O4/c1-19-12(16)13-5-4-8-7-14-11-3-2-9(15(17)18)6-10(8)11/h2-3,6-7,14H,4-5H2,1H3,(H,13,16) |

| Standard InChI Key | JTMIUKFXLVHVJU-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)NCCC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of a 5-nitroindole moiety linked via an ethyl chain to a methyl carbamate group. The indole ring system, a bicyclic structure comprising a benzene fused to a pyrrole ring, is substituted at the 5-position with a nitro group (-NO₂), which introduces significant electronic effects. The ethyl tether connects the indole’s 3-position to the carbamate functional group (-NHCOOCH₃), creating a semi-rigid molecular framework .

Table 1: Key Molecular Identifiers

| Property | Value |

|---|---|

| CAS Number | 88369-05-5 |

| IUPAC Name | methyl N-[2-(5-nitro-1H-indol-3-yl)ethyl]carbamate |

| Molecular Formula | C₁₂H₁₃N₃O₄ |

| Molecular Weight | 263.25 g/mol |

| Canonical SMILES | COC(=O)NCCC1=CNC2=C1C=C(C=C2)N+[O-] |

| XLogP3-AA | 2.70 (estimated) |

The nitro group at the 5-position enhances electrophilicity, potentially influencing reactivity in substitution or reduction reactions . The carbamate group, a hydrolytically labile functionality, may confer susceptibility to enzymatic cleavage, a trait exploited in prodrug design .

Spectroscopic Characterization

While experimental spectral data for this compound is absent in available literature, analogous carbamates and nitroindoles provide insight into expected patterns:

-

NMR Spectroscopy:

-

¹H NMR: The indole proton (H-1) typically resonates near δ 11.5 ppm (broad singlet, exchangeable). The ethyl linker’s methylene protons (NCH₂CH₂) appear as triplets between δ 3.2–3.6 ppm, while the carbamate’s methyl group (OCH₃) shows a singlet near δ 3.7 ppm .

-

¹³C NMR: The carbamate carbonyl (C=O) resonates near δ 155–160 ppm, while the nitro group’s adjacent carbons (C-5, C-6) exhibit deshielding effects .

-

-

IR Spectroscopy: Strong absorption bands for the nitro group (∼1520 cm⁻¹, asymmetric stretch; ∼1350 cm⁻¹, symmetric stretch) and carbamate carbonyl (∼1700 cm⁻¹) are anticipated .

-

Mass Spectrometry: The molecular ion [M+H]⁺ at m/z 263.25 is expected, with fragmentation pathways involving loss of the nitro group (-46 Da) or carbamate moiety (-73 Da) .

Synthesis and Optimization Strategies

Retrosynthetic Analysis

The compound can be dissected into two key building blocks:

-

5-Nitroindole Core: Synthesized via nitration of indole or its derivatives.

-

Ethyl Carbamate Side Chain: Introduced through alkylation or carbamate-forming reactions.

Indole Nitration

Nitration of indole at the 5-position is achieved using nitric acid in acetic anhydride, though regioselectivity challenges necessitate careful control of reaction conditions . For example, 5-nitroindole is synthesized in 65–70% yield by nitrating indole at 0°C, followed by purification via recrystallization .

Carbamate Installation

The ethyl carbamate group is appended via a two-step sequence:

-

Alkylation: Reaction of 5-nitroindole with 2-bromoethylamine hydrobromide in the presence of a base (e.g., K₂CO₃) yields 2-(5-nitro-1H-indol-3-yl)ethylamine.

-

Carbamate Formation: Treatment with methyl chloroformate in dichloromethane (DCM) under basic conditions (e.g., pyridine) affords the final product .

Representative Procedure:

2-(5-Nitro-1H-indol-3-yl)ethylamine (1.0 equiv) is dissolved in anhydrous DCM and cooled to 0°C. Methyl chloroformate (1.2 equiv) is added dropwise, followed by pyridine (1.5 equiv). The reaction is stirred at room temperature for 12 h, quenched with water, and extracted with DCM. The organic layer is dried (MgSO₄), concentrated, and purified via silica gel chromatography (ethyl acetate/heptane) to yield the title compound .

Alternative Routes

-

Ugi Multicomponent Reaction: Combining 5-nitroindole-3-carbaldehyde, methyl isocyanide, and ethyl amine could provide a one-pot route, though this remains hypothetical for this compound .

-

Enzymatic Carbamoylation: Lipase-mediated reactions using methyl carbonate donors offer greener alternatives but require optimization .

Physicochemical Properties

Solubility and Stability

-

Solubility: Poor aqueous solubility (estimated <0.1 mg/mL) due to the hydrophobic indole core. Soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, chloroform) .

-

Stability:

-

Hydrolytic Stability: The carbamate bond hydrolyzes under acidic (pH <3) or alkaline (pH >10) conditions, yielding 2-(5-nitro-1H-indol-3-yl)ethylamine and methyl carbonic acid .

-

Photostability: Nitroaromatics are prone to photodegradation; storage in amber vials under inert atmosphere is recommended.

-

Table 2: Predicted Physicochemical Parameters

| Parameter | Value | Method/Reference |

|---|---|---|

| LogP (Octanol-Water) | 2.70 | XLogP3 |

| Hydrogen Bond Donors | 2 (NH indole, NH carbamate) | PubChem |

| Hydrogen Bond Acceptors | 5 | PubChem |

| Topological Polar Surface Area | 103.4 Ų | ChemAxon |

Biological Activity and Mechanisms

Hypothesized Targets

-

Monoamine Oxidase (MAO) Inhibition: Structural similarity to tryptamine derivatives suggests potential MAO-A/MAO-B inhibitory activity, which could confer antidepressant or neuroprotective effects .

-

Antimicrobial Activity: Nitro groups in imidazoles (e.g., metronidazole) exhibit antiparasitic and antibacterial properties via nitroreductase-mediated free radical generation .

In Silico Predictions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume